molecular formula C18H19NO4 B5525112 methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate

methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate

Cat. No. B5525112
M. Wt: 313.3 g/mol
InChI Key: MYYFCETZBURFMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate and its derivatives involves multiple steps, starting from acetoacetic esters or acetylglycine derivatives. These procedures enable the preparation of various heterocyclic systems, demonstrating the compound's utility as a versatile synthon for creating complex molecules with potential biological activity (Selič, Grdadolnik, & Stanovnik, 1997); (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Molecular Structure Analysis

Structural analysis of derivatives of methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate reveals complex molecular geometries conducive to forming heterocyclic compounds. These analyses often involve X-ray crystallography to elucidate the molecular conformations and intermolecular interactions critical for the compound's reactivity and subsequent transformation into desired heterocyclic systems (Asaruddin, Wahab, Mohamed, Rosli, & Fun, 2010).

Chemical Reactions and Properties

The chemical reactivity of methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate encompasses various reactions, such as Michael addition, cyclization, and nucleophilic substitution, facilitating the synthesis of a wide range of heterocyclic structures. This reactivity is exploited in synthesizing compounds like pyrido[1,2-a]pyrimidin-4-ones, thiazolo[3,2-a]pyrimidin-5-one, and pyrazino[1,2-a]pyrimidin-4-one, among others (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Scientific Research Applications

Heterocyclic Compound Synthesis

One of the key applications of methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate derivatives is in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and materials science. For instance, the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones and other pyridine and pyrimidine derivatives from related methyl and phenylmethyl esters showcases the versatility of these compounds in generating bioactive heterocycles (Selič, Grdadolnik, & Stanovnik, 1997). Similarly, derivatives of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate have been utilized to prepare a range of substituted fused pyrimidinones, highlighting the compound's utility in generating nucleophilic and electrophilic reaction pathways for heterocyclic system synthesis (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Photopolymerization and Material Science

In material science, derivatives of methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate have been explored for their photopolymerization properties. The development of novel alkoxyamine compounds bearing chromophore groups linked directly to the aminoxyl function illustrates the potential of these compounds in initiating polymerization processes under UV irradiation. Such advancements point to new possibilities in creating polymers with tailored properties for specific applications (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Advanced Material Synthesis

Furthermore, the application of methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate derivatives extends to the synthesis of hyperbranched aromatic polyimides, showcasing the compound's role in creating high-performance materials. These polyimides, prepared via polyamic acid methyl ester precursors, exhibit desirable properties such as solubility in common organic solvents, which is crucial for their application in electronic and optical devices (Yamanaka, Jikei, & Kakimoto, 2000).

Mechanism of Action

Without specific information on the use or biological activity of this compound, it’s difficult to provide a mechanism of action .

Future Directions

The potential uses and future directions for this compound would depend on its properties and activity. It could potentially be used in various fields such as pharmaceuticals, materials science, or chemical synthesis, depending on its specific properties and activities .

properties

IUPAC Name

methyl 2-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-12-7-6-10-16(13(12)2)23-11-17(20)19-15-9-5-4-8-14(15)18(21)22-3/h4-10H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYFCETZBURFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC=C2C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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